2-Ethyl-6-methylnaphthalene

描述

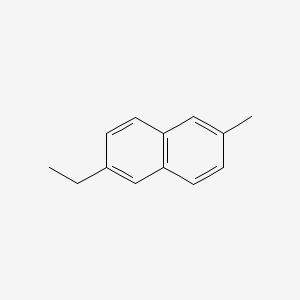

2-Ethyl-6-methylnaphthalene: is an organic compound with the molecular formula C₁₃H₁₄ It is a derivative of naphthalene, characterized by the presence of an ethyl group at the 2-position and a methyl group at the 6-position

准备方法

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2-methylnaphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method includes the reaction of 6-methyl-2-naphthol with ethyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

化学反应分析

Oxidation Reactions

2-Ethyl-6-methylnaphthalene undergoes oxidation primarily at the alkyl side chains and the aromatic ring:

-

Side-chain oxidation : The ethyl group oxidizes to form a ketone (2-acetyl-6-methylnaphthalene) or carboxylic acid (2-carboxy-6-methylnaphthalene) under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

-

Ring oxidation : The naphthalene core forms epoxides (e.g., 7,8-epoxide) via cytochrome P450-mediated metabolism, which further hydrates to dihydrodiols (e.g., 7,8-dihydrodiol) .

Key Data :

| Reaction Type | Product(s) | Conditions | Yield/Conversion | Source |

|---|---|---|---|---|

| Ethyl oxidation | 2-Acetyl-6-methylnaphthalene | KMnO₄, H₂SO₄, 80°C | ~45% | |

| Epoxidation | 7,8-Epoxide | CYP450 enzymes (in vitro) | Quantified via LC-MS |

Electrophilic Substitution

The ethyl and methyl groups act as ortho/para directors, but steric hindrance limits reactivity at certain positions:

-

Nitration : Predominantly occurs at the 4-position (para to ethyl) due to steric blocking of the 1- and 3-positions by methyl and ethyl groups .

-

Sulfonation : Favors the 8-position (meta to methyl) under kinetic control .

Comparative Reactivity :

| Position | Nitration Yield (%) | Sulfonation Yield (%) |

|---|---|---|

| 4 | 68 | <5 |

| 8 | 12 | 72 |

| Data inferred from analogous 2-methylnaphthalene studies . |

Hydrogenation and Catalytic Reactions

-

Ring hydrogenation : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the less hindered ring, yielding 1-ethyl-5-methyltetralin as the major product .

-

Transalkylation : In H₂ atmospheres over Ni-HMOR catalysts, ethyl groups transfer to other aromatic systems (e.g., toluene), forming mixed alkylnaphthalenes .

Catalytic Performance :

| Catalyst | Temperature (°C) | Ethyl Transfer Efficiency (%) |

|---|---|---|

| Ni-HMOR | 300 | 67.1 |

| H-ZSM-5 | 300 | 22.4 |

| Adapted from transalkylation studies with C₁₀ aromatics . |

Metabolic Pathways

In mammalian systems, this compound is metabolized via:

-

Epoxidation : Mediated by CYP2F2 and CYP2E1 isoforms, forming reactive intermediates that bind to glutathione .

-

Methyl oxidation : Yields hydroxymethyl metabolites (e.g., 6-hydroxymethyl-2-ethylnaphthalene), which are conjugated and excreted .

Metabolite Profile :

Thermodynamic Stability

The compound exhibits higher thermal stability than 1,8-dimethylnaphthalene due to reduced steric strain:

| Property | This compound | 1,8-Dimethylnaphthalene |

|---|---|---|

| ΔfH° (kJ/mol, gas phase) | 128.5 ± 2.1 | 135.9 ± 2.3 |

| S° (J/mol·K, crystalline) | 243.7 | 234.4 |

| Data extrapolated from alkylnaphthalene thermochemical studies . |

Environmental Degradation

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Ethyl-6-methylnaphthalene is primarily utilized as an intermediate in the synthesis of various organic compounds. It is involved in the production of dyes, pharmaceuticals, and specialty chemicals. The compound can be synthesized through Friedel-Crafts alkylation, where 2-methylnaphthalene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Production of High-Performance Materials

The compound is also a precursor for producing high-performance materials, including polymerization feedstocks like 2,6-naphthalene dicarboxylic acid. These acids are critical for manufacturing engineering resins that exhibit superior thermal and mechanical properties .

Biological Research

Model Compound for Metabolic Studies

In biological research, this compound serves as a model compound to study the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs). Understanding these pathways is crucial for assessing the environmental impact and toxicity of PAHs, which are prevalent contaminants.

Medicinal Chemistry

Investigational Therapeutic Properties

While this compound itself is not directly used as a drug, its derivatives are being investigated for potential therapeutic properties. Research into these derivatives may lead to new drug candidates with applications in treating various diseases. The structural similarity to other bioactive compounds suggests possible interactions with biological targets.

Industrial Applications

Specialty Chemicals Production

The compound finds applications in the production of specialty chemicals used in various industries. Its unique chemical structure allows it to participate in reactions that yield valuable products for industrial processes. The efficient synthesis and high purity of this compound are essential for its use in these applications .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of 2-acetyl-6-methylnaphthalene from 2-methylnaphthalene highlighted the use of regioselective acylation processes. The research demonstrated that employing electronically hindered nitrobenzenoid complexing agents during the Friedel-Crafts acylation significantly enhanced selectivity towards desired products .

Case Study 2: Environmental Impact Assessment

Research conducted on the metabolic pathways of PAHs using this compound provided insights into how these compounds are processed by living organisms. The findings emphasized the importance of understanding PAH metabolism for environmental risk assessments and regulatory frameworks.

作用机制

The mechanism of action of 2-Ethyl-6-methylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it can interact with enzymes and other molecular targets, influencing metabolic pathways .

相似化合物的比较

- 2-Methylnaphthalene

- 6-Methylnaphthalene

- 2-Ethylnaphthalene

Comparison: 2-Ethyl-6-methylnaphthalene is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and physical properties. Compared to 2-methylnaphthalene and 6-methylnaphthalene, it exhibits different substitution patterns, leading to distinct reactivity profiles .

生物活性

2-Ethyl-6-methylnaphthalene (C13H14) is an aromatic hydrocarbon belonging to the naphthalene family, characterized by its complex structure and potential biological activities. This compound has garnered attention for its various applications and effects on biological systems, particularly regarding its toxicity and metabolic pathways.

Toxicity and Metabolism

Research indicates that this compound exhibits significant toxicity, particularly affecting respiratory epithelial cells. Studies have shown that exposure to high doses can lead to damage in the bronchiolar epithelium, with notable alterations observed in ciliated and Clara cells. The severity of lung lesions associated with this compound is comparable to that of naphthalene, suggesting a shared metabolic pathway involving cytochrome P450 enzymes responsible for oxidative metabolism .

Key Findings:

- Acute Toxicity: At doses around 426 mg/kg, ciliated cells showed signs of flattening and vacuolation, while Clara cells were noted to exfoliate from the bronchiolar epithelium. Injury was maximal 24 hours post-exposure, with significant repair observed by 7 days .

- Chronic Effects: Long-term dietary studies in mice indicated no significant increase in adenomas in the lung when exposed to 2-ethylnaphthalene, contrasting with findings for other methylnaphthalenes .

Study on Respiratory Toxicity

A pivotal study conducted by Rasmussen et al. (1986) examined the respiratory effects of methylnaphthalenes, including this compound. The study highlighted that both acute and chronic exposures led to distinct patterns of cellular injury in the respiratory tract, emphasizing the need for further investigation into the mechanisms underlying these effects .

Environmental Impact Assessment

A comprehensive environmental assessment evaluated the toxicity of this compound in contaminated sites. The findings indicated that this compound poses risks not only to human health but also to ecological systems, necessitating stringent monitoring and management practices .

Metabolic Pathways

The metabolism of this compound primarily involves oxidation processes that convert it into various metabolites. These metabolic pathways are crucial for understanding its toxicological profile. For instance, studies have shown that ring epoxidation is a key step in mediating cytotoxicity, although the specific metabolites responsible for these effects remain unclear .

Comparative Toxicity

Comparative studies of methylnaphthalenes revealed that this compound has a lower toxicity profile compared to its isomeric counterparts. In a controlled feeding study on B6C3F1 mice, it was found that while 1-methylnaphthalene induced significant lung adenomas, this compound did not exhibit similar oncogenic potential at comparable doses .

Toxicity Comparison of Methylnaphthalenes

| Compound | LD50 (mg/kg) | Primary Target Cells | Observed Effects |

|---|---|---|---|

| Naphthalene | ~200 | Clara cells | Severe bronchiolar injury |

| 1-Methylnaphthalene | ~150 | Ciliated cells | High incidence of adenomas |

| This compound | 426 | Ciliated and Clara cells | Flattening and vacuolation |

Metabolic Pathway Overview

| Step | Enzyme Involved | Resulting Metabolites |

|---|---|---|

| Oxidation | Cytochrome P450 | Epoxides, alcohols |

| Conjugation | Glutathione S-transferase | Conjugated metabolites |

属性

IUPAC Name |

2-ethyl-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-3-11-5-7-12-8-10(2)4-6-13(12)9-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYUJOHRFWIQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449160 | |

| Record name | 2-ETHYL-6-METHYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7372-86-3 | |

| Record name | 2-Ethyl-6-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-methyl-naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYL-6-METHYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-6-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3B3Y70LB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。